molecular formula C19H17NO3 B5150619 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine

Cat. No. B5150619
M. Wt: 307.3 g/mol
InChI Key: TXWHGWZUQCRJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine, also known as MDMA or ecstasy, is a psychoactive drug that has been studied for its potential therapeutic effects. MDMA is a synthetic compound that belongs to the class of drugs known as entactogens, which are substances that enhance feelings of empathy and emotional openness.

Mechanism of Action

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and emotional openness. 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine also binds to serotonin transporters, preventing the reuptake of serotonin and prolonging its effects.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and changes in brain activity. These effects can be potentially harmful, particularly in high doses or in individuals with pre-existing medical conditions.

Advantages and Limitations for Lab Experiments

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine has been used in a number of laboratory experiments to study its effects on the brain and behavior. However, the use of 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine in laboratory settings is limited by its potential for abuse and the potential for adverse effects on study participants.

Future Directions

There are a number of potential future directions for research on 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine, including further investigation of its therapeutic potential in the treatment of PTSD and other psychiatric disorders, as well as the development of safer and more effective 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine analogs. Additionally, research is needed to better understand the long-term effects of 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine use on the brain and behavior.

Synthesis Methods

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine is synthesized by a multi-step process that involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then reduced to 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine using a reducing agent such as aluminum amalgam or sodium borohydride.

Scientific Research Applications

1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine-assisted psychotherapy can help patients process traumatic memories and improve symptoms of PTSD.

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-21-17-8-6-13(15-4-2-3-5-16(15)17)11-20-14-7-9-18-19(10-14)23-12-22-18/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHGWZUQCRJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.